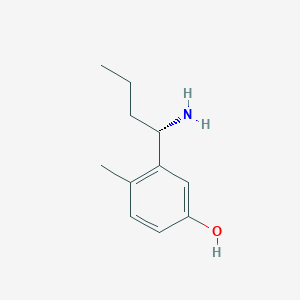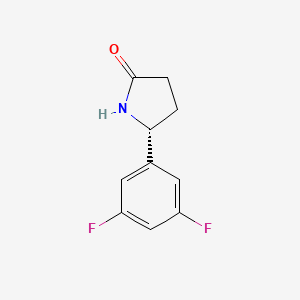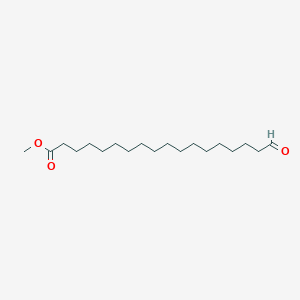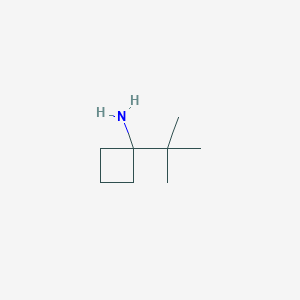
(2R,3R,4R,6R)-2-(Acetoxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R,6R)-2-(Acetoxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4-diyl diacetate is an organic compound that belongs to the class of tetrahydropyran derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,6R)-2-(Acetoxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4-diyl diacetate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the acetoxymethyl group: This step may involve acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the p-tolylthio group: This can be done through nucleophilic substitution reactions using p-tolylthiol and appropriate leaving groups.
Final acetylation: The diacetate groups can be introduced through further acetylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4R,6R)-2-(Acetoxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4-diyl diacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The p-tolylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halides, thiols, amines.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Hydroxyl derivatives.
Substitution products: Various substituted tetrahydropyran derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as intermediates in the synthesis of complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes due to their structural features.
Medicine
Drug Development: Exploration as potential drug candidates for various diseases.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2R,3R,4R,6R)-2-(Acetoxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4-diyl diacetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The acetoxy and p-tolylthio groups can play crucial roles in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran derivatives: Compounds with similar tetrahydropyran rings but different substituents.
Acetoxymethyl derivatives: Compounds with acetoxymethyl groups attached to different core structures.
p-Tolylthio derivatives: Compounds with p-tolylthio groups attached to various core structures.
Uniqueness
(2R,3R,4R,6R)-2-(Acetoxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4-diyl diacetate is unique due to its specific combination of functional groups and stereochemistry, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H24O7S |
|---|---|
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
[(2R,3R,4R,6R)-3,4-diacetyloxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H24O7S/c1-11-5-7-15(8-6-11)27-18-9-16(24-13(3)21)19(25-14(4)22)17(26-18)10-23-12(2)20/h5-8,16-19H,9-10H2,1-4H3/t16-,17-,18-,19-/m1/s1 |
Clave InChI |
JKQXRWDOLWPASH-NCXUSEDFSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S[C@@H]2C[C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)SC2CC(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



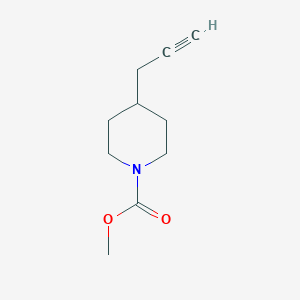
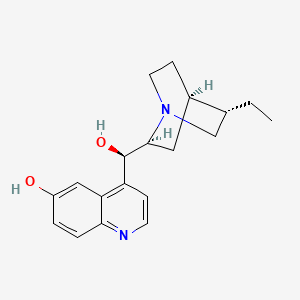
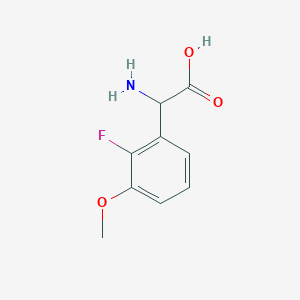
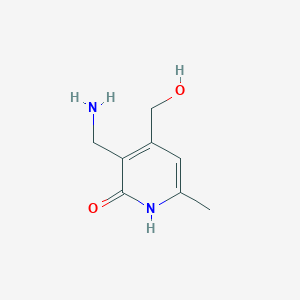
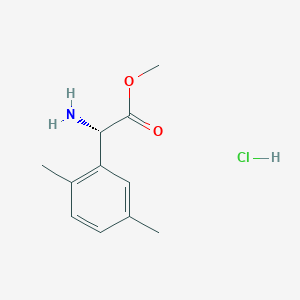
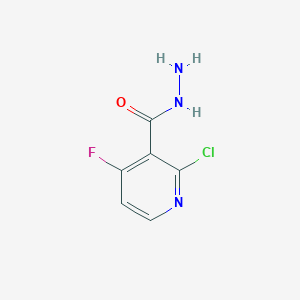

![3-(3-Methoxybenzyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12973429.png)
